3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of isochroman-3-ylmethylamine. This intermediate is then reacted with trifluoromethanesulfonyl chloride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving high yields and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: : Trifluoromethanesulfonyl chloride or trifluoromethanesulfonic acid.
Reduction: : Various amines or reduced derivatives.
Substitution: : A wide range of sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds.
Biology
In biological research, 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide is used as a tool to study enzyme mechanisms and protein interactions. Its fluorinated structure can mimic natural substrates or inhibitors, providing valuable insights into biological processes.
Medicine
In the medical field, this compound has potential applications as a pharmaceutical intermediate. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound is used in the development of advanced materials and coatings. Its chemical stability and resistance to degradation make it suitable for applications in harsh environments.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-N-(benzyl)-N-methylpropane-1-sulfonamide
3,3,3-Trifluoro-N-(phenylmethyl)-N-methylpropane-1-sulfonamide
3,3,3-Trifluoro-N-(cyclohexylmethyl)-N-methylpropane-1-sulfonamide
Uniqueness
3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide stands out due to its isochroman-3-ylmethyl group, which provides unique structural and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S/c1-18(22(19,20)7-6-14(15,16)17)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEULHSNIXJBBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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